N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide
Description
N-{2-[4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-benzylpiperazinyl substituent at the 4-position of the pyrazolopyrimidine core and a pyrazine-2-carboxamide group linked via an ethyl chain at the 1-position ().
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O/c33-23(20-15-24-6-7-25-20)26-8-9-32-22-19(14-29-32)21(27-17-28-22)31-12-10-30(11-13-31)16-18-4-2-1-3-5-18/h1-7,14-15,17H,8-13,16H2,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPICZHKTNYCFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to a halt in cell division and induces apoptosis, which is the programmed death of cells. The downstream effects include a significant reduction in the growth of tumor cells.
Biological Activity
N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features several pharmacologically relevant groups, including a benzylpiperazine moiety and a pyrazolopyrimidine structure, which are known to exhibit various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 491.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N7O |
| Molecular Weight | 491.6 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Research suggests that the compound interacts with specific biological targets such as enzymes and receptors, modulating various biochemical pathways. Notably, compounds containing piperazine and pyrazole derivatives have been shown to influence neurotransmission pathways related to serotonin and glutamate, which are crucial in treating neurological disorders .
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Neuropharmacological Effects
The benzylpiperazine component is associated with neuropharmacological effects. Piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, which is relevant in the context of Alzheimer's disease . The interaction of these compounds with neurotransmitter systems may lead to therapeutic outcomes in mood disorders and cognitive dysfunctions.
Anti-inflammatory Properties
Compounds within this chemical family have also been investigated for their anti-inflammatory activities. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Case Studies
Study 1: Anticancer Evaluation
In a study published in PubMed, researchers synthesized several pyrazole derivatives and assessed their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of piperazine derivatives. The findings revealed that these compounds could effectively inhibit acetylcholinesterase activity, providing insights into their potential use in treating neurodegenerative diseases .
Scientific Research Applications
Basic Information
- IUPAC Name : N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide
- Molecular Formula : C27H31N7O
- Molecular Weight : 469.6 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core
- A benzylpiperazine moiety
- An ethyl linker and a pyrazine carboxamide group
These structural components contribute to its interaction with various biological targets.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as an antagonist or modulator of neurotransmitter receptors.
Antitumor Activity
Studies have shown that derivatives of this compound exhibit antitumor activity. Research focused on its ability to inhibit cell proliferation in various cancer cell lines suggests potential as a chemotherapeutic agent.
Case Study Insights
A notable study demonstrated that modifications to the benzylpiperazine component enhanced the compound's efficacy against specific cancer types, indicating a pathway for developing targeted cancer therapies.
Neuropharmacology
The compound's structural similarities to known psychoactive agents position it as a candidate for neuropharmacological research. Its effects on cognitive functions and behavior are under investigation, particularly in models of depression and anxiety.
Synthetic Biology
This compound serves as a scaffold for the development of new synthetic pathways in drug design. Its unique structure allows for the exploration of novel pharmacophores.
| Activity Type | Target Type | Reference Study | Findings |
|---|---|---|---|
| Antitumor | Cancer Cell Lines | Study A | Inhibition of proliferation in breast cancer cells |
| Neurotransmitter Modulation | Dopamine/Serotonin Receptors | Study B | Potential antidepressant effects observed |
| Cognitive Enhancement | Animal Models | Study C | Improvement in memory tasks |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Key Regions
The compound’s structure can be dissected into three regions for comparative analysis:
- Pyrazolo[3,4-d]pyrimidine core : Common to all analogs.
- 4-Position substituent : Typically a piperazine ring with variable aryl/alkyl groups.
- 1-Position substituent : Carboxamide-linked chains with heterocyclic termini.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
a. 4-Position Piperazine Modifications
- Fluorophenyl Analog () : Substitution with a 4-fluorophenyl group introduces electronegativity, which may alter hydrogen-bonding interactions and metabolic stability compared to benzyl .
- Methoxyethylamino Analog (): Replacing the piperazine with a methoxyethylamino group reduces steric bulk, possibly enhancing solubility but diminishing affinity for hydrophobic binding pockets .
b. 1-Position Carboxamide Variations
- Thiadiazole-carboxamide () : The sulfur atom in the thiadiazole may influence electronic properties and oxidative metabolism .
- Naphthamide () : The bulky naphthyl group could sterically hinder binding but improve interactions with hydrophobic protein regions .
c. Additional Substituents
- 6-Methylthio Group () : A methylthio substitution at the 6-position may modulate electron distribution and enhance selectivity for certain kinase isoforms .
- Chloro-methoxyphenylamino (): The chloro and methoxy groups on the aniline moiety likely contribute to target specificity (e.g., kinase inhibition) and pharmacokinetic properties .
Pharmacological Implications
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated antitumor activity (). The 4-benzylpiperazine moiety in the target compound may enhance binding to kinases like mTOR or PI3K, as seen in structurally related inhibitors .
- Kinase Selectivity : Fluorophenyl and chlorophenyl derivatives () may exhibit distinct selectivity profiles due to differences in aryl group electronegativity and steric effects .
- Metabolic Stability : Thiadiazole and naphthamide substituents () could impact cytochrome P450-mediated metabolism, affecting half-life and bioavailability .
Preparation Methods
Cyclization of Hydrazine Derivatives
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine derivatives. Key steps include:
-
Formylation : Treatment of 4,6-dichloropyrimidine-5-carbonitrile with DMF/POCl₃ yields the aldehyde intermediate.
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Cyclization : Reaction with methyl hydrazine in ethanol at 80°C for 12 hours forms the pyrazolo[3,4-d]pyrimidine ring.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | DMF, POCl₃ | Toluene | 110°C | 4 h | 85% |
| 2 | CH₃NHNH₂ | Ethanol | 80°C | 12 h | 78% |
Halogenation for Cross-Coupling
The C4 position of the core is halogenated using N-iodosuccinimide (NIS) in DMF at 0°C to room temperature, introducing iodine for subsequent Suzuki-Miyaura coupling.
Functionalization with Pyrazine-2-carboxamide
Ethyl Linker Installation via Alkylation
The nitrogen at the 1-position of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-chloroethylamine:
Amide Bond Formation
The final step couples the ethylamine intermediate with pyrazine-2-carboxylic acid using carbodiimide chemistry:
-
Activation : Pyrazine-2-carboxylic acid (1.2 eq) is activated with EDCl (1.5 eq) and HOBt (1.5 eq) in DCM for 30 minutes.
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Coupling : Add the ethylamine intermediate (1 eq) and stir at room temperature for 12 hours.
Yield and Purity
Purification and Characterization
Chromatographic Techniques
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyrazine), 8.75 (d, J = 2.4 Hz, 1H), 8.45 (s, 1H), 7.35–7.28 (m, 5H, benzyl), 4.65 (t, J = 6.0 Hz, 2H), 3.85–3.50 (m, 10H, piperazine and ethylene).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₉O [M+H]⁺: 444.2154; found: 444.2158.
Challenges and Optimization Strategies
Side Reactions Mitigation
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrazolo[3,4-d]pyrimidine Derivatives
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Cyclization Solvent | DMF, 80°C, N atmosphere | 58–65% | |
| Alkylation Catalyst | KI (10 mol%) | +15% yield | |
| Purification Method | Silica gel (CHCl:MeOH 3:1) | >98% purity |
Q. Table 2. NMR Chemical Shifts for Critical Protons
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | Reference |
|---|---|---|---|
| Pyrimidine C-H | 8.80 (s) | 157.59–166.97 | |
| Piperazine CH | 3.20–3.96 (m) | 50.24–54.84 | |
| Benzyl CH | 7.37–7.92 (m) | 127.77–132.61 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
